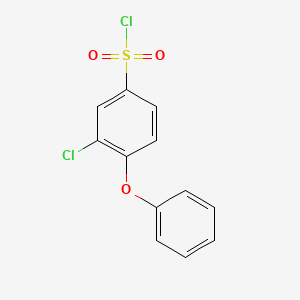

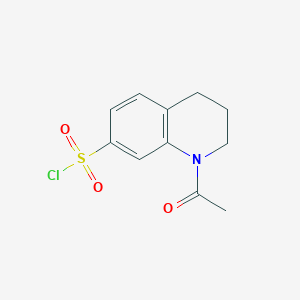

1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a chemical compound with the molecular formula C11H12ClNO3S and a molecular weight of 273.74 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is represented by the InChI code: 1S/C11H12ClNO3S/c1-8(14)13-6-2-3-9-7-10(17(12,15)16)4-5-11(9)13/h4-5,7H,2-3,6H2,1H3 .Physical And Chemical Properties Analysis

1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is a solid compound . Unfortunately, specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación

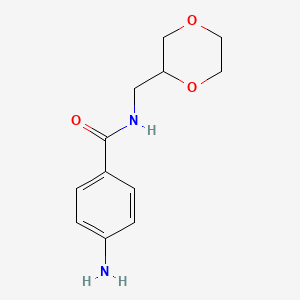

Medicinal Chemistry

1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride: is a valuable intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in the development of new pharmaceuticals, particularly as inhibitors of enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders . The compound’s structural framework allows for modifications that can enhance its biological activity and selectivity.

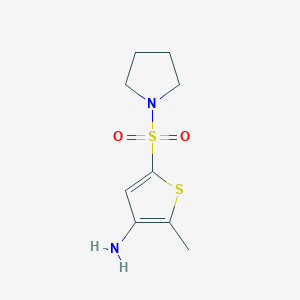

Organic Synthesis

In organic synthesis, 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride serves as a key building block for constructing complex molecular architectures. It is used in multi-step synthesis processes to create a variety of heterocyclic compounds, which are essential in the development of new materials and drugs . Its reactivity and stability make it a versatile reagent in synthetic organic chemistry.

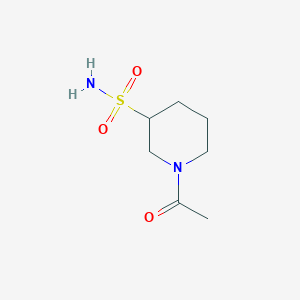

Catalysis

This compound is also utilized in the field of catalysis. It can act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. These catalytic processes are crucial for the efficient synthesis of fine chemicals and pharmaceuticals . The presence of both acetyl and sulfonyl groups in the molecule enhances its ability to stabilize transition states and intermediates during catalytic cycles.

Material Science

In material science, 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride is explored for its potential in creating new polymers and advanced materials. Its derivatives can be incorporated into polymer backbones to impart unique properties such as improved thermal stability, mechanical strength, and chemical resistance . These materials have applications in coatings, adhesives, and electronic devices.

Environmental Chemistry

1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride: is investigated for its role in environmental chemistry, particularly in the development of sensors and remediation agents. Its derivatives can be used to detect and neutralize environmental pollutants, such as heavy metals and organic contaminants. The compound’s reactivity and specificity make it suitable for designing effective environmental monitoring and cleanup technologies.

These applications highlight the versatility and importance of 1-acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!

Propiedades

IUPAC Name |

1-acetyl-3,4-dihydro-2H-quinoline-7-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-8(14)13-6-2-3-9-4-5-10(7-11(9)13)17(12,15)16/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTAJXLAMIAZOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyl-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride](/img/structure/B6141982.png)

![3-[4-(difluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B6141990.png)

![1-[2-(tert-butylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6142000.png)